molecular formula C12H12O4 B2482522 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione CAS No. 5533-78-8

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione

Cat. No.: B2482522
CAS No.: 5533-78-8
M. Wt: 220.224
InChI Key: YTYVRFQEADAYAE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione (CAS 5533-78-8) is a high-purity organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 . This molecule features a 2,3-dihydro-1,4-benzodioxin moiety linked to a butane-1,3-dione (β-diketone) functional group, a versatile scaffold in medicinal and synthetic chemistry . The benzodioxin ring system is a privileged structure found in numerous biologically active molecules and pharmaceutical ingredients due to its metabolic stability and ability to interact with various biological targets . The reactive β-diketone group enables this compound to serve as a key synthetic intermediate. It can undergo various transformations, including complex formation, condensation reactions, and heterocyclic synthesis, making it valuable for creating libraries of novel compounds for drug discovery and material science . Researchers can utilize this chemical to develop new derivatives, such as sulfonamides, which have shown promising antibacterial activity and enzyme inhibitory effects in scientific studies . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet (SDS) before use. Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary Statements: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8(13)6-10(14)9-2-3-11-12(7-9)16-5-4-15-11/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYVRFQEADAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with butane-1,3-dione under controlled conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by stirring at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the dione moiety to diols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity/Application Source Evidence
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ Acetic acid group at benzodioxin-6-yl position Anti-inflammatory (comparable to Ibuprofen)
3',4'(1",4"-Dioxino) flavone C₁₇H₁₂O₄ Flavone core fused with 1,4-dioxane ring Antihepatotoxic (comparable to silymarin)
Dalosirvat (1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylbutane-1,4-dione) C₁₈H₁₆O₄ 1,4-Dione with phenyl substitution Sirtuin activation
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid C₁₁H₁₀O₅ Oxobutanoic acid chain Anti-inflammatory (structural analog activity)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one C₁₃H₁₅NO₃ Enaminone functionality Precursor for heterocyclic synthesis

Key Findings

Anti-Inflammatory Activity: The acetic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) demonstrated potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays, suggesting that electron-withdrawing groups (e.g., carboxylic acids) enhance anti-inflammatory efficacy .

Antihepatotoxic Activity: Flavones fused with 1,4-dioxane rings, such as 3',4'(1",4"-dioxino) flavone, exhibited significant protection against carbon tetrachloride-induced hepatotoxicity. Their activity was attributed to structural mimicry of silymarin’s flavonoid-dioxane hybrid system .

Enzyme Modulation :

  • Dalosirvat, a 1,4-dione derivative, acts as a sirtuin activator. The phenyl substitution at the fourth position of the dione chain is critical for binding to sirtuin’s hydrophobic pockets, highlighting the role of aromatic moieties in enzyme interaction .

Synthetic Utility: Enaminone derivatives (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) serve as intermediates for synthesizing pyrimidines and other heterocycles. The dimethylamino group facilitates nucleophilic substitutions, enabling diverse downstream modifications .

Table 2: Structural-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity/Property Example Compound(s)
Electron-withdrawing groups (e.g., COOH) Enhances anti-inflammatory activity via increased acidity and hydrogen bonding 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Aromatic substitutions (e.g., phenyl) Improves enzyme binding (e.g., sirtuin activation) and lipophilicity Dalosirvat
Dioxane ring fusion with flavonoids Mimics silymarin’s antihepatotoxic activity by stabilizing free radicals 3',4'(1",4"-dioxino) flavone
Enaminone functionality Facilitates heterocyclic synthesis via reactive β-keto-enamine system Compound III in

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.

  • IUPAC Name : 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butane-1,3-dione
  • Molecular Formula : C17H15NO4
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 1360540-82-4

The primary mode of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione involves the inhibition of specific enzymes:

  • Cholinesterases : These enzymes are crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition can lead to enhanced neurotransmission but may also contribute to neurotoxicity if uncontrolled.
  • Lipoxygenase : This enzyme is involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. Inhibition can therefore modulate inflammatory responses.

Antibacterial Properties

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione has demonstrated significant antibacterial activity. Notably:

  • Inhibition of Biofilm Formation : The compound was found to inhibit bacterial biofilm growth by approximately 60% against strains such as Bacillus subtilis and Escherichia coli.

Anticancer Activity

Research indicates potential anticancer properties through various mechanisms:

  • Cytotoxic Effects : Studies have shown that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines. For instance, compounds with related structures demonstrated IC50 values below 10 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibits biofilm growth by 60%
AnticancerCytotoxicity observed in multiple cancer cell lines
Enzyme InhibitionInhibits cholinesterases and lipoxygenase

Case Study: Anticancer Mechanisms

A study focused on the anticancer properties of related compounds highlighted their ability to induce apoptosis in cancer cells via:

  • EGFR Inhibition : Targeting the epidermal growth factor receptor pathway.
  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells leading to reduced proliferation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione remains under investigation. However, its interactions with cholinesterases suggest potential neurotoxic effects at high concentrations. Careful consideration is necessary when evaluating its therapeutic index.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)butane-1,3-dione, and how does reaction condition variability impact yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation reactions. Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). For example, highlights benzodioxin derivatives synthesized via ketone-functionalization under anhydrous conditions . To optimize yield, systematically vary reaction time (12–48 hrs) and monitor intermediates via TLC. Computational tools (e.g., quantum chemical calculations) can predict reactivity trends, as noted in ’s ICReDD framework for reaction design .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyls (δ 190–210 ppm) .
  • FT-IR : Confirm C=O stretches (~1700 cm⁻¹) and benzodioxin ether linkages (C-O-C, ~1250 cm⁻¹) .
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., 178.18 g/mol for related compounds) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions for structural validation .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : The compound serves as:
  • Enzyme Inhibitor : Studies in demonstrate moderate COX inhibition via competitive binding assays .
  • Probe for Pathway Analysis : Functionalize the diketone moiety to track interactions with cellular targets (e.g., fluorescence tagging) .
  • Antioxidant Candidate : Assess radical scavenging activity using DPPH/ABTS assays, comparing efficacy to structurally similar derivatives (e.g., 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzodioxin derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. For example, ’s comparative table shows:
CompoundBiological ActivityEfficacy vs. Reference
2-(2,3-Dihydro-...)ethanolModerate COX inhibition50% of indomethacin
Target compoundStronger antioxidant activity2x ascorbic acid
To reconcile discrepancies:
  • Standardize assay protocols (e.g., IC₅₀ determination under identical pH/temperature).
  • Perform molecular docking to compare binding affinities across analogs .

Q. What computational strategies optimize reaction conditions for regioselective functionalization of the benzodioxin core?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and predict regioselectivity. ’s ICReDD framework integrates:
  • Reaction Path Search : Identify low-energy pathways for functionalization.
  • Machine Learning : Train models on existing datasets to recommend solvent/catalyst combinations .
    Experimental validation via small-scale trials (e.g., 5–10 mg) minimizes resource waste.

Q. How can researchers address stability challenges during storage and handling of diketone derivatives?

  • Methodological Answer :
  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .

Q. What experimental designs validate enzyme inhibition mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm interaction sites .
  • Mutagenesis : Engineer enzyme active-site mutants to test binding specificity (e.g., alanine scanning) .

Methodological Frameworks

For advanced projects, integrate ’s chemical engineering classifications (e.g., RDF2050112 Reaction fundamentals and reactor design ) to scale up synthesis . ’s chemical software tools (e.g., virtual simulations for experimental optimization) enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.